molecular formula C16H14F4N4O2 B4617636 2,2,3,3-TETRAFLUORO-N~1~,N~4~-BIS(2-PYRIDYLMETHYL)SUCCINAMIDE

2,2,3,3-TETRAFLUORO-N~1~,N~4~-BIS(2-PYRIDYLMETHYL)SUCCINAMIDE

Cat. No.: B4617636
M. Wt: 370.30 g/mol
InChI Key: AZMRZRDJGSMTKA-UHFFFAOYSA-N
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Description

2,2,3,3-TETRAFLUORO-N~1~,N~4~-BIS(2-PYRIDYLMETHYL)SUCCINAMIDE is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Scientific Research Applications

2,2,3,3-TETRAFLUORO-N~1~,N~4~-BIS(2-PYRIDYLMETHYL)SUCCINAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-TETRAFLUORO-N~1~,N~4~-BIS(2-PYRIDYLMETHYL)SUCCINAMIDE typically involves multiple steps, starting with the preparation of the fluorinated succinimide core. This is followed by the introduction of pyridylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-TETRAFLUORO-N~1~,N~4~-BIS(2-PYRIDYLMETHYL)SUCCINAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated succinimide derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various fluorinated derivatives and substituted succinimides, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2,2,3,3-TETRAFLUORO-N~1~,N~4~-BIS(2-PYRIDYLMETHYL)SUCCINAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, leading to modulation of biological activities. The exact pathways may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,3,3-TETRAFLUORO-N~1~,N~4~-BIS(2-PYRIDYLMETHYL)SUCCINAMIDE stands out due to its dual pyridylmethyl groups, which enhance its reactivity and potential for forming complex structures. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-bis(pyridin-2-ylmethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N4O2/c17-15(18,13(25)23-9-11-5-1-3-7-21-11)16(19,20)14(26)24-10-12-6-2-4-8-22-12/h1-8H,9-10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMRZRDJGSMTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=N2)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348265
Record name N,N'-Bis(2-pyridinylmethyl)perfluorosuccinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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